N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine
Description
Systematic IUPAC Nomenclature and Molecular Formula Derivation
The systematic IUPAC name of this compound is derived from its pyrimidine core, which serves as the parent structure. Pyrimidine (C₄H₄N₂) is a six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3. Substitutents are assigned based on their positions relative to these nitrogen atoms:
- N2-(4-Bromophenyl) : A 4-bromophenyl group (-C₆H₄Br) is attached to the amino group at position 2 of the pyrimidine ring.
- 5-Fluoro : A fluorine atom substitutes the hydrogen at position 5.
- N4-(Pyridin-3-ylmethyl) : A pyridin-3-ylmethyl group (-CH₂-C₅H₄N) is bonded to the amino group at position 4.
The molecular formula, C₁₇H₁₄BrFN₆ , is calculated as follows:
- Pyrimidine core: 4 carbon (C), 2 nitrogen (N).
- 4-Bromophenyl: 6 C, 1 Br.
- Pyridin-3-ylmethyl: 6 C, 1 N.
- Fluorine (F) and additional N atoms from the amino groups.
This aligns with analogous pyrimidine derivatives, such as 2-N-(4-bromophenyl)-6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4-diamine (C₁₇H₁₄BrClN₄O), where halogen and aryl substitutions follow similar stoichiometric patterns.
Structural Isomerism and Tautomeric Forms
Pyrimidine derivatives exhibit structural isomerism due to variable substitution patterns and tautomeric equilibria. For this compound:
- Positional Isomers : Altering the substituent positions (e.g., moving the bromophenyl group to position 6 or the pyridin-3-ylmethyl group to position 2) would yield distinct isomers.
- Tautomerism : The amino groups at positions 2 and 4 may undergo prototropic shifts, forming imino tautomers (Figure 1). For example:
Electron-withdrawing substituents like fluorine and bromine may shift the equilibrium toward the imino form by stabilizing the conjugated base.
Crystallographic Characterization and X-ray Diffraction Analysis
X-ray diffraction studies of related diaminopyrimidines reveal key structural features:
- Hydrogen-Bonding Networks : The amino groups and pyridine nitrogen participate in intermolecular hydrogen bonds. For example, in diaminopyrimidine sulfonates, N–H···N and N–H···O interactions form R₂²(8) and R₃³(10) hydrogen-bonding motifs.
- Crystal Packing : Parallel offset π-stacking between pyrimidine rings (intercentroid distance: ~3.6–4.0 Å) and van der Waals interactions between aryl groups stabilize the lattice.
- Bond Parameters :
For this compound, the pyridin-3-ylmethyl group’s orientation relative to the pyrimidine ring (dihedral angle: ~30–50°) would influence packing efficiency and solubility.
Properties
IUPAC Name |
2-N-(4-bromophenyl)-5-fluoro-4-N-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5/c17-12-3-5-13(6-4-12)22-16-21-10-14(18)15(23-16)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVTURMXGRVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine ring is functionalized with bromophenyl and pyridinylmethyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells. For instance, the compound's structural similarity to known inhibitors suggests it may act on specific kinases involved in cancer progression, such as Janus kinase 2 (Jak2). Research indicates that derivatives with similar structures exhibit potent inhibitory effects on Jak2, which is implicated in myeloproliferative neoplasms (MPNs) .
Anti-inflammatory Properties
Pyrimidine derivatives are recognized for their anti-inflammatory effects. The compound may function as an inhibitor of phosphodiesterase type IV (PDE4), which plays a role in inflammatory processes. Inhibiting PDE4 can lead to reduced inflammation and improved outcomes in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Antimicrobial Activity
Research has indicated that compounds with similar pyrimidine structures possess antimicrobial properties. The introduction of different substituents can enhance activity against various pathogens, making it a candidate for developing new antimicrobial agents .
Mechanistic Insights
Understanding the mechanisms by which N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine exerts its effects is crucial for optimizing its therapeutic potential.
Enzyme Inhibition
The compound may inhibit specific enzymes associated with disease pathways. For example, its ability to inhibit Jak2 signaling pathways can disrupt the proliferation of malignant cells, providing a targeted approach to cancer therapy .
Interaction with Biological Targets
The compound's affinity for various biological targets can be assessed through structure-activity relationship (SAR) studies. Modifications to the pyrimidine ring and side chains can lead to enhanced binding to targets such as kinases and receptors involved in inflammation and cell proliferation .
Clinical Trials
Several compounds related to this compound have entered clinical trials focusing on their efficacy against MPNs and other malignancies. For instance, AZD1480, a related compound, demonstrated promising results in early-phase clinical trials targeting Jak2 mutations .
Laboratory Studies
In vitro studies have highlighted the compound's ability to induce apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. These findings are essential for further development into clinical applications .
Comparative Data Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Anticancer Activity | Potent inhibitor of Jak2 signaling pathways | AZD1480 |
| Anti-inflammatory Effects | PDE4 inhibition leading to reduced inflammation | PDE4 inhibitors |
| Antimicrobial Activity | Effective against various bacterial strains | Pyrimidine derivatives |
| Mechanism of Action | Enzyme inhibition and receptor modulation | Varies by compound |
Mechanism of Action
The mechanism of action of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways, leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
5-Fluoro-N4-(1H-indazol-5-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine (Compound 4c)
Structure : Incorporates a 1H-indazol-5-yl group at N4 and a 3,4,5-trimethoxyphenyl group at N2.
Properties :
- Molecular formula: C₂₀H₁₉FN₆O₃
- Molecular weight: 412.5 g/mol
- Melting point: 352–354°C
- Synthesis yield: 75%
Key Differences : - The trimethoxyphenyl group enhances steric bulk and electron-donating effects compared to the bromophenyl group in the target compound.
- Indazole at N4 may improve interactions with kinases or DNA due to its planar aromatic system, contrasting with the pyridin-3-ylmethyl group’s flexibility .
N2-(3-(2H-Tetrazol-5-yl)phenyl)-5-fluoro-N4-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine
Structure : Features a tetrazole ring at the N2 phenyl group and a rigid 2,2,6,6-tetramethylpiperidinyl group at N3.
Properties :
- Molecular weight: 411.485 g/mol
Key Differences : - The tetrazole group introduces acidity (pKa ~4–5), enabling pH-dependent solubility and hydrogen-bonding interactions.
- The bulky tetramethylpiperidinyl group likely reduces metabolic degradation but may hinder membrane permeability compared to the pyridin-3-ylmethyl substituent .
(R)-N2-(4-Cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Structure : Contains a cyclopropylpyridinyl group at N2 and a dimethylpyrazolyl group at N4.
Synthesis : Scalable preparation in dichloromethane underlines industrial applicability.
Key Differences :
- Dimethylpyrazole at N4 contrasts with the pyridin-3-ylmethyl group, possibly altering binding kinetics in enzyme pockets .
N4-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)-N2-[2-(5-ethoxy-1H-indol-3-yl)ethyl]pyrimidine-2,4-diamine
Structure : Combines a benzimidazole at N4 and an ethoxy-substituted indole-ethyl chain at N2.
Key Differences :
- The ethoxy-indole group increases lipophilicity and metabolic stability compared to the bromophenyl group.
- Benzimidazole’s planar structure may enhance DNA intercalation or kinase inhibition, diverging from the pyridine’s role in hydrogen bonding .
Implications for Drug Development
The target compound’s bromophenyl and pyridin-3-ylmethyl groups offer a balance between halogen-mediated target engagement and moderate solubility. However, derivatives with tetrazole or benzimidazole groups demonstrate superior metabolic stability or DNA-binding capabilities, respectively. Future research should explore hybrid analogs combining bromophenyl’s halogen effects with tetrazole’s solubility or indazole’s planar aromaticity to optimize pharmacokinetic profiles.
Biological Activity
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a bromophenyl group and a pyridin-3-ylmethyl moiety. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has been identified as a potent inhibitor of Bruton's Tyrosine Kinase (BTK) , which plays a critical role in B-cell receptor signaling and is implicated in various cancers and autoimmune diseases .
Inhibition Studies
Recent studies have shown that compounds similar to this compound demonstrate promising inhibitory activity against various targets:
These findings suggest that the compound may have broad therapeutic applications, particularly in oncology.
Case Studies
- Cancer Treatment : In vitro studies indicated that this compound effectively induces apoptosis in cancer cell lines by inhibiting CDK2 and CDK9. This dual inhibition results in G2/M cell cycle arrest, demonstrating its potential as an anticancer agent .
- Antimalarial Activity : A related series of compounds were evaluated for their activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), showing significant inhibitory effects with IC50 values ranging from 0.4 to 28 µM, indicating the potential for developing antimalarial therapies .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to ensure safety for clinical use.
Q & A
Q. What are the recommended synthetic routes for N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenated pyrimidine intermediates. A common approach includes:
Nucleophilic substitution at the pyrimidine core using 4-bromoaniline and pyridin-3-ylmethylamine.
Fluorination at the 5-position using fluorinating agents like Selectfluor® or DAST.
Purification via column chromatography or recrystallization.
Safety protocols for handling brominated intermediates (e.g., waste segregation, PPE) should align with guidelines for similar compounds .
| Key Reaction Parameters |
|---|
| Temperature: 80–100°C |
| Solvent: DMF or THF |
| Catalyst: Pd-based for coupling |
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use X-ray crystallography (single-crystal analysis) to determine bond angles, dihedral angles, and hydrogen bonding. For example:
- Dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups) confirm steric interactions.
- Intramolecular N–H⋯N hydrogen bonding stabilizes the structure .
Complementary techniques: - NMR (¹H/¹³C) to verify substituent positions.
- HRMS for molecular weight validation.
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, reagent stoichiometry, solvent polarity.
- Response variables : Yield, purity (HPLC).
For example, flow chemistry (continuous reactors) enhances reproducibility and reduces side reactions, as demonstrated in diphenyldiazomethane synthesis .
| DoE Optimization Example |
|---|
| Factor 1: Temperature (70°C vs. 90°C) |
| Factor 2: Catalyst loading (5% vs. 10% Pd) |
| Optimal conditions: 90°C, 7.5% Pd → 82% yield |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct comparative SAR studies using analogs with systematic substituent variations. For example:
- Replace the 4-bromophenyl group with 4-methoxyphenyl () to assess halogen vs. electron-donating effects.
- Test fluorination at alternative pyrimidine positions (e.g., 5- vs. 6-fluoro; ).
Use dose-response assays (IC₅₀) to quantify potency variations. Contradictions may arise from assay conditions (e.g., cell line specificity, solvent DMSO% ).
Q. What computational methods predict binding modes to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using:
- Target structure : Crystal coordinates from PDBe (e.g., kinase domains).
- Ligand preparation : Minimize energy with Gaussian09 (B3LYP/6-31G*).
Validate predictions with MM-PBSA binding free energy calculations .
Data Contradiction Analysis
Q. Conflicting solubility profiles in polar vs. nonpolar solvents: How to interpret?
- Methodological Answer : Analyze logP values (experimental vs. predicted):
- Experimental logP : Measure via shake-flask method (octanol/water).
- Predicted logP : Use ChemAxon or ACD/Labs.
Discrepancies may arise from intramolecular H-bonding (e.g., pyridinylmethyl group increasing polarity unexpectedly). Confirm with Hansen solubility parameters .
Safety and Compliance
Q. What are the critical safety protocols for handling brominated intermediates?
- Methodological Answer : Follow guidelines for structurally similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
